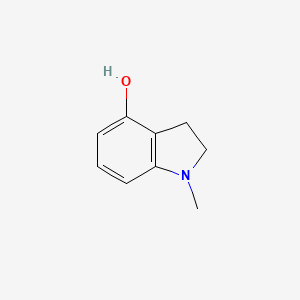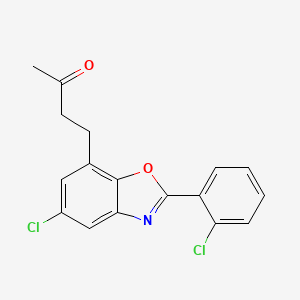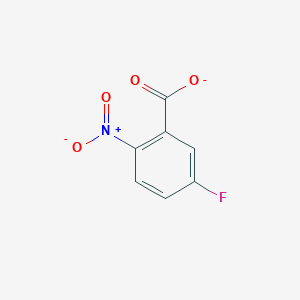
Methyl mycophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl mycophenolate involves several steps. One common method includes the esterification of mycophenolic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Methyl mycophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes, particularly in immune cells.
Medicine: Employed as an immunosuppressant in organ transplantation and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a quality control standard.
作用機序
The compound exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMP dehydrogenase), which is crucial for the de novo synthesis of guanine nucleotides . This inhibition leads to a reduction in the proliferation of T-cells and B-cells, thereby suppressing the immune response . Additionally, it can inhibit the recruitment of leukocytes to sites of inflammation .
類似化合物との比較
Similar Compounds
Mycophenolate Mofetil: A prodrug of mycophenolic acid with improved bioavailability.
Mycophenolate Sodium: Another salt form of mycophenolic acid used for similar medical applications.
Azathioprine: An immunosuppressant that also inhibits purine synthesis but through a different mechanism.
Uniqueness
Methyl mycophenolate is unique due to its specific inhibition of IMP dehydrogenase, which provides a targeted approach to immunosuppression with fewer side effects compared to other immunosuppressants .
特性
分子式 |
C18H22O6 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
methyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3 |
InChIキー |
ZPXRQFLATDNYSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8730311.png)



![2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8730336.png)




![2-[(Methylsulfanyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B8730359.png)

